![molecular formula C25H19FN4O3 B2719022 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357877-55-4](/img/no-structure.png)

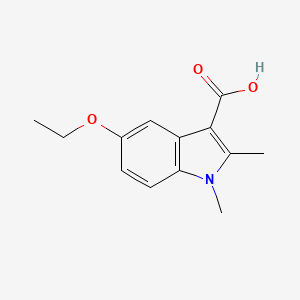

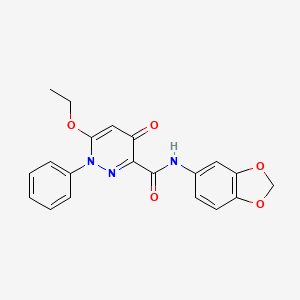

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

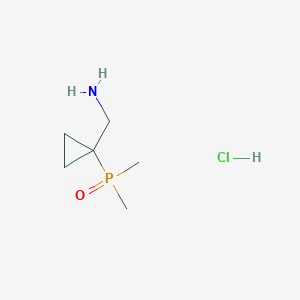

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.

BenchChem offers high-quality 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Pathways and Structural Analysis

The synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves innovative synthetic routes and characterizations, reflecting a keen interest in exploring the chemical properties and reactivity of this scaffold. For instance, studies have developed various synthetic methodologies to create a wide array of derivatives from this class, aiming to understand the influence of different substituents on the chemical and physical properties of the compounds (J. Francis et al., 1991; J. Chern et al., 1988) (Francis et al., 1991) (Chern et al., 1988).

Biological Activities

Anticancer and Antimicrobial Activities

A significant aspect of research on [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revolves around their potential anticancer and antimicrobial properties. For example, derivatives have been synthesized and evaluated for their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxic effects in some cases (B. N. Reddy et al., 2015) (Reddy et al., 2015). Additionally, novel series of these compounds have been assessed for antimicrobial activities, providing insights into their potential as novel antimicrobial agents (Azza M. El‐Kazak et al., 2013) (El‐Kazak et al., 2013).

H1-Antihistaminic Agents

Research has also focused on the development of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives as new classes of H1-antihistaminic agents. Studies have synthesized and tested various derivatives for their in vivo H1-antihistaminic activity, with some compounds showing promising activity and low sedative effects, indicating their potential as novel therapeutic agents for allergic conditions (V. Alagarsamy et al., 2009) (Alagarsamy et al., 2009).

Pharmacokinetic and Quality Control Studies

Pharmacokinetic Evaluations

The pharmacokinetic profile of related compounds, such as ZD6474, a tyrosine kinase inhibitor with [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one structure, has been thoroughly investigated in mouse plasma and tissues. This research is crucial for understanding the distribution, metabolism, and excretion patterns of these compounds, supporting their development as potential therapeutic agents (J. Zirrolli et al., 2005) (Zirrolli et al., 2005).

Quality Control Methods

Efforts have been made to develop quality control methods for [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, focusing on the establishment of analytical procedures to ensure the purity, potency, and safety of these compounds. Such studies are essential for the advancement of these compounds through the drug development pipeline (S. Danylchenko et al., 2018) (Danylchenko et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 5-amino-1,2,4-triazolo[1,5-c]quinazoline to form the target compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-bromoacetate", "4-ethoxybenzoyl chloride", "5-amino-1,2,4-triazolo[1,5-c]quinazoline" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 2: Reaction of 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 3: Reaction of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 5-amino-1,2,4-triazolo[1,5-c]quinazoline in the presence of a base such as sodium hydride to form the target compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one'." ] } | |

CAS RN |

1357877-55-4 |

Product Name |

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |

Molecular Formula |

C25H19FN4O3 |

Molecular Weight |

442.45 |

IUPAC Name |

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

InChI |

InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |

InChI Key |

CEKAUWQQLBOIPJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

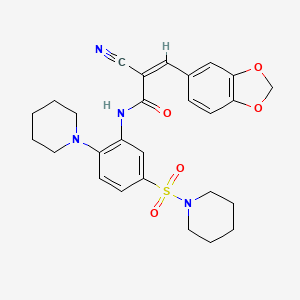

![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)

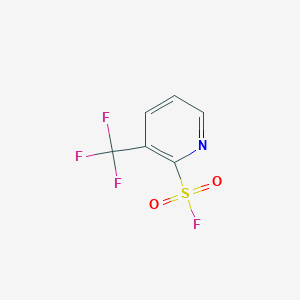

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)

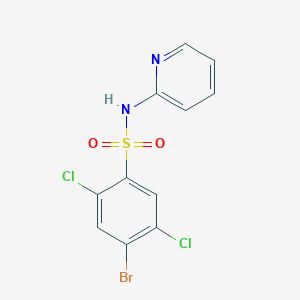

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)

![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)